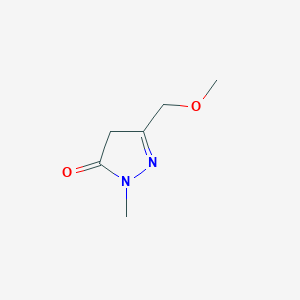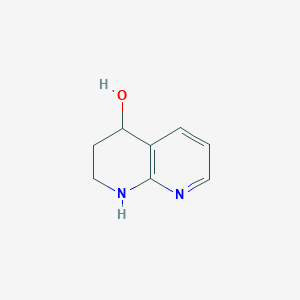
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” is a chemical compound . It is also known as "6-[6-(4-methylpiperazin-1-yl)-pyridin-3-yl]-1,2,3,4-tetrahydro[1,8]naphthyridin-4-ol" .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “this compound”, has been a topic of interest in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10) .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a solid . Its molecular weight is 150.18 . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Antioxidant Properties and Lipid Membrane Protection
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ol analogs, designed to mimic the structure of alpha-tocopherol (vitamin E), exhibit significantly higher antioxidant activity, making them potent inhibitors of lipid peroxidation in biological membranes and low-density lipoproteins (LDL). These analogs demonstrate the ability to protect LDL from oxidation more efficiently than alpha-tocopherol itself, suggesting their potential in combating oxidative stress-related diseases (Nam et al., 2007).
Asymmetric Hydrogenation and Synthetic Applications
The asymmetric hydrogenation of 1,8-naphthyridines using ruthenium catalysts produces 1,2,3,4-tetrahydro-1,8-naphthyridines with good to excellent yield and enantioselectivity. This process facilitates the synthesis of biologically active molecules and could be instrumental in the development of new pharmaceuticals and materials (Lautens & Yamamoto, 2016), (Ma et al., 2016).
Safety and Hazards
The safety information for “1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
properties
IUPAC Name |
1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEDXSQOXUIMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)
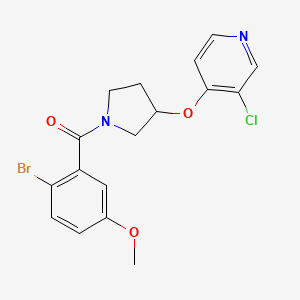
![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)
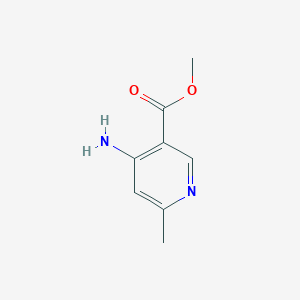
![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)
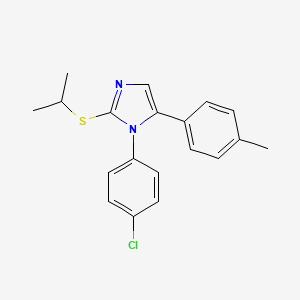
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)



![5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2509476.png)
